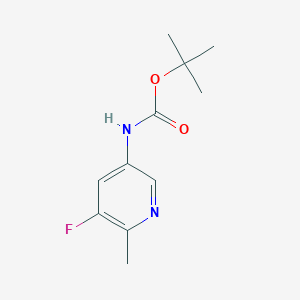
Quinoxaline, 1,2,3,4-tetrahydro-1,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoxaline, 1,2,3,4-tetrahydro-1,4-dimethyl- is a nitrogen-containing heterocyclic compound with the molecular formula C10H14N2. This compound is a derivative of quinoxaline, which is known for its diverse applications in pharmaceuticals, agriculture, and materials science. The presence of nitrogen atoms in the ring structure imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quinoxaline, 1,2,3,4-tetrahydro-1,4-dimethyl- typically involves the condensation of ortho-diamines with 1,2-diketones. One common method is the reaction of 1,2-diaminobenzene with glyoxal under acidic conditions to form the quinoxaline ring. The tetrahydro derivative can be obtained by hydrogenation of the quinoxaline ring using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods
In industrial settings, the production of Quinoxaline, 1,2,3,4-tetrahydro-1,4-dimethyl- may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Quinoxaline, 1,2,3,4-tetrahydro-1,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-1,4-dioxide derivatives.
Reduction: Reduction of the quinoxaline ring can yield tetrahydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinoxaline-1,4-dioxide derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Quinoxaline, 1,2,3,4-tetrahydro-1,4-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of Quinoxaline, 1,2,3,4-tetrahydro-1,4-dimethyl- involves its interaction with various molecular targets. The compound can intercalate into DNA, causing DNA damage and inhibiting replication. It can also inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Quinoxaline, 1,2,3,4-tetrahydro-1,4-dimethyl- is unique due to its specific substitution pattern and tetrahydro structure. Similar compounds include:
Quinoxaline: The parent compound with a fully aromatic ring.
1,2,3,4-Tetrahydroquinoxaline: A similar compound without the 1,4-dimethyl substitution.
Quinazoline: An isomeric compound with a different nitrogen atom arrangement.
Cinnoline: Another isomeric compound with a different ring structure.
The uniqueness of Quinoxaline, 1,2,3,4-tetrahydro-1,4-dimethyl- lies in its specific chemical properties and biological activities, which make it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
2427-06-7 |
|---|---|
Fórmula molecular |
C10H14N2 |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
1,4-dimethyl-2,3-dihydroquinoxaline |
InChI |
InChI=1S/C10H14N2/c1-11-7-8-12(2)10-6-4-3-5-9(10)11/h3-6H,7-8H2,1-2H3 |
Clave InChI |
XGJGSZQCWARFIA-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(C2=CC=CC=C21)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


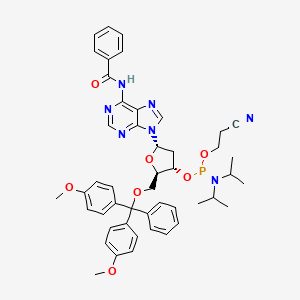
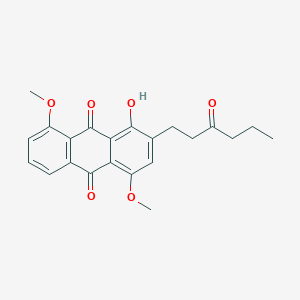
![4-Oxo-4-[(9-oxo-9h-fluoren-2-yl)amino]butanoic acid](/img/structure/B13136030.png)
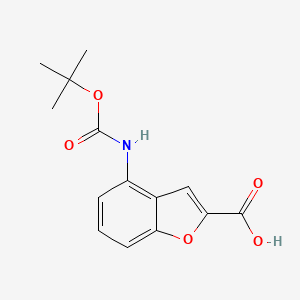

![N-([1,1'-Biphenyl]-4-yl)-N-(4-(9-(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B13136050.png)
![trans-1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B13136052.png)
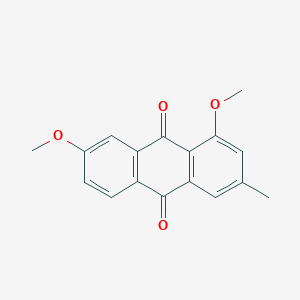
![7-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13136069.png)

![4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate](/img/structure/B13136076.png)


